DTAGv-1

Catalog No.
S11218001
CAS No.
M.F
C68H90N6O14S
M. Wt
1247.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
DTAGv-1

Product Name

DTAGv-1

IUPAC Name

[(1R)-3-(3,4-dimethoxyphenyl)-1-[2-[2-[[7-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]carbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-7-oxoheptyl]amino]-2-oxoethoxy]phenyl]propyl] (2S)-1-[(2S)-2-(3,4,5-trimethoxyphenyl)butanoyl]piperidine-2-carboxylate

Molecular Formula

C68H90N6O14S

Molecular Weight

1247.5 g/mol

InChI

InChI=1S/C68H90N6O14S/c1-12-49(47-36-57(84-9)61(86-11)58(37-47)85-10)65(79)73-34-20-18-22-51(73)67(81)88-54(31-25-44-26-32-55(82-7)56(35-44)83-8)50-21-16-17-23-53(50)87-40-60(77)69-33-19-14-13-15-24-59(76)72-63(68(4,5)6)66(80)74-39-48(75)38-52(74)64(78)71-42(2)45-27-29-46(30-28-45)62-43(3)70-41-89-62/h16-17,21,23,26-30,32,35-37,41-42,48-49,51-52,54,63,75H,12-15,18-20,22,24-25,31,33-34,38-40H2,1-11H3,(H,69,77)(H,71,78)(H,72,76)/t42-,48+,49-,51-,52-,54+,63+/m0/s1

InChI Key

ANLKEOUWAHUESE-HKVQNHBKSA-N

Canonical SMILES

CCC(C1=CC(=C(C(=C1)OC)OC)OC)C(=O)N2CCCCC2C(=O)OC(CCC3=CC(=C(C=C3)OC)OC)C4=CC=CC=C4OCC(=O)NCCCCCCC(=O)NC(C(=O)N5CC(CC5C(=O)NC(C)C6=CC=C(C=C6)C7=C(N=CS7)C)O)C(C)(C)C

Isomeric SMILES

CC[C@@H](C1=CC(=C(C(=C1)OC)OC)OC)C(=O)N2CCCC[C@H]2C(=O)O[C@H](CCC3=CC(=C(C=C3)OC)OC)C4=CC=CC=C4OCC(=O)NCCCCCCC(=O)N[C@H](C(=O)N5C[C@@H](C[C@H]5C(=O)N[C@@H](C)C6=CC=C(C=C6)C7=C(N=CS7)C)O)C(C)(C)C

DTAGv-1 is a novel small molecule designed for targeted protein degradation, specifically targeting the FKBP12 F36V mutant protein. It operates within the degradation tag (dTAG) system, which allows for the rapid and selective degradation of proteins in cellular and animal models. The compound utilizes the von Hippel-Lindau (VHL) E3 ligase complex to facilitate this degradation process, making it a powerful tool for researchers studying protein function and dynamics in various biological contexts. DTAGv-1 has shown significant efficacy in degrading fusion proteins that are resistant to other degradation methods, such as those mediated by cereblon (CRBN) .

DTAGv-1 functions through a mechanism that recruits the VHL E3 ligase to target proteins tagged with FKBP12 F36V. Upon binding, DTAGv-1 facilitates ubiquitination of the target protein, leading to its subsequent degradation via the proteasome. This process is highly selective; DTAGv-1 does not affect wild-type FKBP12 proteins, demonstrating its specificity for the F36V mutant . The compound's structural design includes a ligand that selectively binds to FKBP12 F36V, a linker, and a VHL-binding ligand, which together enable effective protein degradation .

The biological activity of DTAGv-1 has been extensively characterized. It effectively induces degradation of FKBP12 F36V-tagged proteins in both in vitro and in vivo settings. For example, studies have demonstrated that DTAGv-1 can degrade oncogenic fusion proteins such as EWS/FLI, which is implicated in Ewing sarcoma . The compound has been shown to have minimal off-target effects, as evidenced by the lack of significant changes in levels of VHL or other VHL-regulated targets upon treatment . Furthermore, it has been validated as non-toxic during development in mammalian models, including embryos .

The synthesis of DTAGv-1 involves creating ortho-AP1867-conjugated analogs with varying VHL-binding ligands and linker compositions. The synthesis process has been optimized to ensure high purity and efficacy. The final product is characterized by its molecular weight of approximately 1361.58 g/mol and a chemical formula of C68H90N6O14S CF3CO2H . The compound is typically stored at -20°C to maintain its stability.

DTAGv-1 is primarily used in research settings for studying protein function and dynamics through targeted degradation. Its applications include:

  • Cancer Research: Targeting oncogenic proteins for degradation to study their roles in tumorigenesis.
  • Protein Function Studies: Investigating the effects of rapid protein depletion on cellular processes.
  • Therapeutic Development: Potential use in developing therapies that leverage targeted protein degradation mechanisms.

The compound's ability to selectively degrade specific proteins makes it invaluable for understanding complex biological systems and developing new therapeutic strategies .

Interaction studies involving DTAGv-1 have focused on its selectivity and efficacy compared to other dTAG molecules. For instance, when combined with other degraders like THAL-SNS-032, DTAGv-1 has shown enhanced degradation effects without competitive inhibition between substrates . These studies underscore its potential for combinatorial approaches in targeted protein degradation.

Several compounds are similar to DTAGv-1 within the dTAG system, each with unique properties:

Compound NameTarget ProteinMechanismKey Features
dTAG-7FKBP12 F36VCRBN recruitmentEffective at low concentrations; broader target range
dTAG-13FKBP12 F36VCRBN recruitmentRapid degradation; used for endogenous protein studies
dTAG-48FKBP12 F36VCRBN recruitmentHigh potency but less selective than DTAGv-1
dTAG-51FKBP12 F36VCRBN recruitmentSimilar potency; broader affinity profile

DTAGv-1 stands out due to its exclusive selectivity for FKBP12 F36V-tagged proteins and its ability to degrade otherwise recalcitrant oncogenes effectively . This specificity allows researchers to manipulate protein levels with precision, contributing significantly to advancements in chemical biology and therapeutic development.

XLogP3

10.1

Hydrogen Bond Acceptor Count

16

Hydrogen Bond Donor Count

4

Exact Mass

1246.62357274 g/mol

Monoisotopic Mass

1246.62357274 g/mol

Heavy Atom Count

89

Dates

Modify: 2024-08-08

Explore Compound Types